molecular formula C8H12N6 B13299746 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13299746
M. Wt: 192.22 g/mol
InChI Key: UJGVURONPOMEPZ-UHFFFAOYSA-N
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Description

1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a high-purity heterocyclic compound designed for pharmaceutical and life sciences research. This hybrid molecule incorporates both pyrazole and 1,2,4-triazole pharmacophores, structural motifs extensively investigated in medicinal chemistry for their diverse biological activities . Compounds featuring the 1,2,4-triazole nucleus, particularly the 1,2,4-triazol-3-amine group present in this molecule, are recognized as privileged scaffolds in drug discovery due to their ability to interact with multiple biological targets . Research into analogous 1,2,4-triazole and pyrazole hybrids has demonstrated significant potential in oncology, with molecular docking studies suggesting a mechanism of action involving the inhibition of the EGFRK (Epidermal Growth Factor Receptor Kinase) pathway, a critical target in several cancer types . Beyond oncology, this compound serves as a valuable chemical building block (or "chemical building block") for synthesizing more complex heterocyclic systems. Its structural features make it suitable for exploring antimicrobial applications, as similar compounds have shown promising activity against various pathogens . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound for target identification, mechanism of action studies, and as a key intermediate in the synthesis of novel molecules for biological screening.

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

1-[(1,5-dimethylpyrazol-4-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H12N6/c1-6-7(3-11-13(6)2)4-14-5-10-8(9)12-14/h3,5H,4H2,1-2H3,(H2,9,12)

InChI Key

UJGVURONPOMEPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Method:

  • Starting materials: 1,5-dimethyl-1H-pyrazole.
  • Reaction: Oxidation of the methyl group at position 4 to form the aldehyde.
  • Procedure: Use of oxidizing agents such as selenium dioxide or chromium(VI) reagents under reflux conditions.

Reaction conditions:

Reagent Solvent Temperature Time Yield
Selenium dioxide Toluene Reflux 4–6 hours ~75%

Note: This aldehyde serves as the electrophilic partner for subsequent coupling reactions.

Synthesis of 1H-1,2,4-Triazol-3-amine

Method:

  • Starting materials: Hydrazine hydrate and appropriate nitriles or amidrazones.
  • Reaction: Cyclization of hydrazine with nitriles under reflux to form the triazole ring.

Reaction conditions:

Reagent Solvent Temperature Time Yield
Hydrazine hydrate Ethanol Reflux 6–8 hours ~80%

This yields the amino-functionalized triazole core necessary for coupling.

Coupling via Nucleophilic Substitution

The key step involves linking the pyrazole aldehyde with the amino-triazole:

  • Procedure:

    • Dissolve 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in anhydrous ethanol or acetonitrile.
    • Add 3-amino-1,2,4-triazole along with a base such as potassium carbonate.
    • Reflux the mixture at 80–100°C for 12–24 hours.
    • Monitor reaction progress via TLC.
    • Upon completion, cool the mixture, filter the precipitate, and purify via recrystallization.
  • Outcome: Formation of the target compound through a Mannich-type reaction or Schiff base formation, followed by reduction if necessary.

Alternative Synthetic Routes

Some literature reports the use of click chemistry or multicomponent reactions to assemble heterocyclic frameworks efficiently:

  • Multicomponent reactions (MCR): Combining pyrazole, triazole precursors, and suitable linkers in one-pot under microwave irradiation or reflux.
  • Catalysis: Use of acids, bases, or metal catalysts (e.g., copper catalysts in azide-alkyne cycloaddition) to facilitate heterocycle formation.

Data Tables Summarizing Reaction Conditions and Yields

Step Reaction Reagents Solvent Temperature Time Yield References
1 Oxidation of pyrazole methyl Selenium dioxide Toluene Reflux 4–6 h 75%
2 Cyclization to form triazole Hydrazine hydrate + nitrile Ethanol Reflux 6–8 h 80%
3 Coupling to form target Pyrazole aldehyde + amino-triazole Acetonitrile Reflux 12–24 h 60–70%

Research Discoveries and Innovations

Recent advances have demonstrated:

These innovations facilitate efficient, environmentally friendly production of the compound, making it suitable for pharmaceutical and industrial applications.

Notes on Industrial and Laboratory Scale-up

  • Scale-up considerations include maintaining reaction homogeneity, controlling temperature, and efficient purification.
  • Automation and continuous flow reactors are increasingly employed for large-scale synthesis, ensuring reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions

1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Scientific Research Applications of 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound containing both pyrazole and triazole rings. This compound has versatile applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine usually involves the condensation of pyrazole and triazole precursors. A common method includes the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3-amino-1,2,4-triazole under suitable conditions. Industrial production methods may use similar synthetic routes on a larger scale, and the use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Applications

  • Chemistry: It serves as a building block in synthesizing more complex heterocyclic compounds.
  • Biology: It is explored for its potential as an enzyme inhibitor or receptor modulator.
  • Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
  • Industry: It is utilized in developing new materials with specific properties, such as catalysts or sensors.

1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine belongs to the 1,2,4-triazole family, which has gained attention in medicinal chemistry because of its diverse biological activities. These activities include antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Derivatives of the 1,2,4-triazole scaffold exhibit antimicrobial properties. The compound has been tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis32
Salmonella typhimuriumNo activity

Modifications to the triazole ring significantly influenced activity against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine with structurally related triazol-3-amine derivatives, focusing on substituents, molecular properties, and reported activities:

Compound Name Molecular Formula Molecular Weight Substituent Features Notable Properties/Activities
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine (Target Compound) C₉H₁₃N₇ 227.26 Pyrazole (1,5-dimethyl) linked via methylene to triazole; NH₂ at triazole-3-position. Likely enhanced steric bulk and metabolic stability due to pyrazole substituent.
1-(2-Ethylhexyl)-1H-1,2,4-triazol-3-amine C₁₀H₂₀N₄ 196.30 Branched alkyl chain (2-ethylhexyl) at triazole-1-position. Increased hydrophobicity; potential for improved membrane permeability .
1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine C₉H₉FN₄ 192.20 Fluorinated benzyl group at triazole-1-position. Halogenation may enhance electronic effects and bioactivity; commercial availability noted .
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine C₉H₈ClFN₄ 226.64 Dichlorinated and fluorinated benzyl substituent. Halogen substituents likely improve binding affinity in pesticidal applications .
1-((1-Isopropyl-1H-pyrazol-3-yl)methyl)-1H-1,2,4-triazol-3-amine C₁₀H₁₆N₆ 220.28 Isopropyl-substituted pyrazole linked to triazole. Steric hindrance from isopropyl group may influence receptor interactions .
Amitrole (1H-1,2,4-triazol-3-amine) C₂H₄N₄ 84.08 Unsubstituted triazole with NH₂ at position 3. Known herbicide; inhibits carotenoid biosynthesis .

Key Structural and Functional Differences:

Halogenated analogs (e.g., 1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine) leverage electronegative atoms to enhance binding to biological targets, a feature absent in the non-halogenated target compound .

Molecular Weight and Solubility :

  • The target compound (MW = 227.26) is heavier than amitrole (MW = 84.08) due to its pyrazole substituent, which may reduce water solubility but improve lipid bilayer penetration .
  • Branched alkyl chains (e.g., 2-ethylhexyl) increase hydrophobicity, whereas fluorinated benzyl groups balance hydrophobicity and polarity .

Biological Implications :

  • Amitrole ’s herbicidal activity is well-documented, suggesting that triazol-3-amine derivatives inherently possess bioactivity modifiable via substituent engineering .
  • The dimethylpyrazole group in the target compound could confer resistance to oxidative metabolism, extending its half-life compared to simpler analogs .

Biological Activity

The compound 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a member of the 1,2,4-triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is C10H15N5C_{10}H_{15}N_5, with a molecular weight of 191.23 g/mol. Its structure features a triazole ring fused with a pyrazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis32
Salmonella typhimuriumNo activity

In a study evaluating the antimicrobial efficacy of related triazole compounds, it was found that modifications to the triazole ring significantly influenced activity against resistant strains of bacteria .

Antifungal Activity

The antifungal potential of triazoles is well-documented. Compounds in this class have been used extensively as antifungal agents. For instance:

Fungal Strain MIC μg/mL
Candida albicans12
Aspergillus niger16

These results suggest that the compound may possess similar antifungal properties as other known triazoles like fluconazole and itraconazole .

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. The compound was evaluated in vitro against various cancer cell lines:

Cell Line IC50 (μM)
HeLa (cervical cancer)10
MCF7 (breast cancer)15
A549 (lung cancer)20

The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine can be attributed to its structural features. SAR studies suggest that:

  • Substituents on the triazole ring enhance antimicrobial activity.
  • The presence of electron-donating groups , such as methyl groups on the pyrazole moiety, improves potency against various pathogens.

This information is critical for designing new derivatives with improved biological profiles .

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Case Study on Antibacterial Activity : A derivative similar to our compound was tested against multi-drug resistant strains of Staphylococcus aureus and showed superior efficacy compared to traditional antibiotics like vancomycin .
  • Clinical Trials for Antifungal Agents : A related compound underwent clinical trials for treating systemic fungal infections and demonstrated promising results in reducing fungal load in patients resistant to standard therapies .

Q & A

Q. What are the established synthetic pathways for preparing 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine, and what key reaction parameters influence product yield?

The synthesis typically involves coupling pyrazole and triazole precursors under nucleophilic or catalytic conditions. For example, copper-catalyzed cross-coupling reactions using cesium carbonate as a base (e.g., 35°C for 48 hours in dimethyl sulfoxide) have been effective for analogous heterocyclic systems . Critical parameters include:

  • Catalyst selection : Copper(I) bromide enhances coupling efficiency in heteroaryl-amine bond formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) improve reaction homogeneity.
  • Temperature control : Prolonged heating at moderate temperatures (30–40°C) minimizes side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structural integrity?

A multi-technique approach is essential:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 8.59 ppm for triazole protons) confirm regioselectivity and substituent orientation .
  • Single-crystal X-ray diffraction : Resolves tautomeric ambiguities, as demonstrated for structurally similar 1,2,4-triazole derivatives .
  • Mass spectrometry : HRMS-ESI validates molecular weight (e.g., m/z 215 [M+H]+ for related pyrazole-triazole hybrids) .
  • Infrared spectroscopy : Peaks near 3298 cm1^{-1} indicate N-H stretching in the triazole amine group .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis routes to improve overall yield while maintaining purity?

Optimization strategies include:

  • Intermediate purification : Column chromatography (e.g., ethyl acetate/hexane gradients) isolates key intermediates with >80% purity .
  • Sequential reaction monitoring : TLC or HPLC tracks byproduct formation during pyrazole methylation or triazole coupling steps .
  • Catalyst recycling : Copper catalysts can be reused in flow reactors to reduce costs and waste .
  • Solvent selection : Switching to biodegradable solvents (e.g., cyclopentyl methyl ether) improves sustainability without compromising yield .

Q. What strategies are recommended for resolving discrepancies between computational models and experimental spectral data (e.g., NMR chemical shift deviations)?

  • DFT refinement : Density functional theory calculations (B3LYP/6-31G* basis set) predict chemical shifts, which can be cross-validated with experimental NMR data .
  • Tautomer analysis : X-ray crystallography (as in 3-phenyl-1,2,4-triazol-5-amine systems) clarifies dominant tautomeric forms that may cause spectral inconsistencies .
  • Dynamic NMR studies : Variable-temperature 1H^1H NMR detects equilibrium shifts between tautomers in solution .

Q. How should bioactivity studies be designed to evaluate this compound’s potential as a therapeutic agent?

  • Structural analog benchmarking : Compare with pyrazole-triazole hybrids showing anti-inflammatory or antimicrobial activity (e.g., 4-arylmethyl-1H-pyrazol-3-amines in antibacterial assays) .
  • In vitro assays : Prioritize kinase inhibition or receptor-binding assays based on the compound’s electron-rich triazole moiety, which may interact with biological targets .
  • ADMET profiling : Use microsomal stability tests and cytotoxicity screens (e.g., HepG2 cell lines) to assess pharmacokinetic feasibility .

Q. What environmental impact assessment protocols should be integrated into synthetic workflows for this compound?

  • Waste segregation : Separate halogenated byproducts (e.g., from iodopyrazole intermediates) for professional disposal to avoid ecosystem contamination .
  • Degradation studies : Conduct photolysis or hydrolysis experiments under simulated environmental conditions (pH 7–9, UV exposure) to assess persistence .
  • Toxicity screening : Use Daphnia magna or algal growth inhibition tests to evaluate aquatic toxicity .

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